

(S)-5-Phenylmorpholin-2-one: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-5-Phenylmorpholin-2-one

Cat. No.: B131931

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(S)-5-Phenylmorpholin-2-one**, a chiral organic compound belonging to the class of substituted phenylmorpholines. This document consolidates critical information regarding its chemical identity, physicochemical properties, synthetic approaches, and biological activities, tailored for professionals in research and drug development.

Chemical Identity and Synonyms

The nomenclature and various identifiers for **(S)-5-Phenylmorpholin-2-one** are crucial for accurate documentation and research.

- IUPAC Name: (5S)-5-Phenylmorpholin-2-one[1]
- CAS Number: 144896-92-4[2][3][4][5]
- Molecular Formula: C₁₀H₁₁NO₂[2][3]
- Molecular Weight: 177.20 g/mol [3]

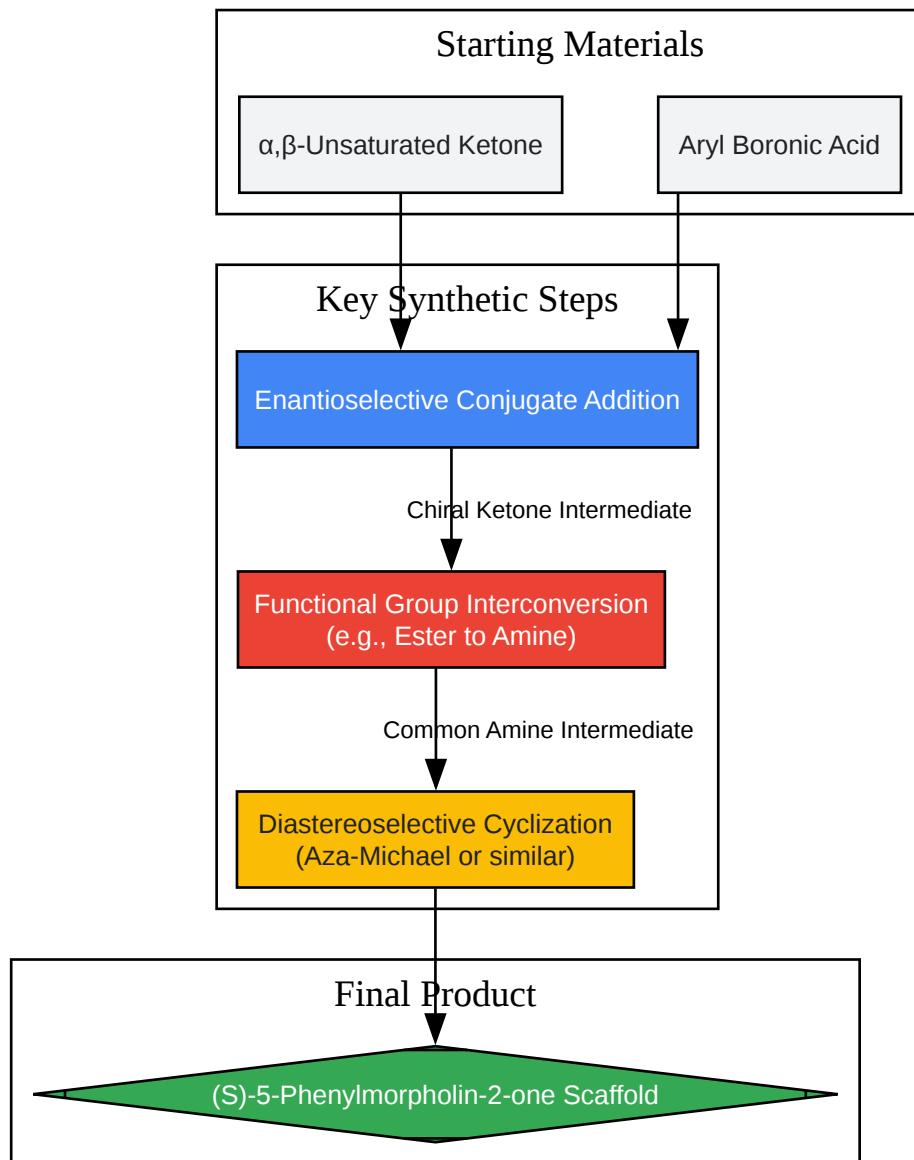
The compound is also known by several synonyms in commercial and research contexts:

- **(S)-5-PHENYLMORPHOLIN-2-ONE[2]**

- (5S)-5-phenylmorpholin-2-one[2]
- (S)-5-Phenyl-morpholin-2-one[2]
- (5S)-3,4,5,6-Tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one[2]
- 2-Morpholinone, 5-phenyl-, (5S)-[2]

Physicochemical and Pharmacokinetic Data

A summary of the key physicochemical and predicted pharmacokinetic properties of **(S)-5-Phenylmorpholin-2-one** is presented in the table below. These parameters are essential for assessing its drug-like properties and behavior in biological systems.


Property	Value	Reference
Physical Form	Solid	[1]
Boiling Point	364.33 °C at 760 mmHg	[1][2]
Density	1.149 g/cm ³	[2]
Flash Point	174.141 °C	[2]
Refractive Index	1.535	[2]
pKa	6.14 ± 0.40 (Predicted)	[2]
LogP	0.8741 - 1.20290	[2][3]
Topological Polar Surface Area (TPSA)	38.33 Å ²	[3]
Hydrogen Bond Donor Count	1	[2][3]
Hydrogen Bond Acceptor Count	3	[2][3]
Rotatable Bond Count	1	[2][3]
Exact Mass	177.078978594	[2]
Storage Conditions	Keep in dark place, Sealed in dry, Store in freezer, under -20°C	[2][4]

Synthesis and Experimental Protocols

The enantioselective synthesis of 5-phenylmorpholine derivatives is a key area of research. While a specific protocol for the direct synthesis of **(S)-5-Phenylmorpholin-2-one** is not readily available in the public domain, a general approach can be inferred from the synthesis of structurally related compounds such as 5-phenylmorphans. A plausible synthetic workflow is outlined below.

Generalized Synthetic Workflow

The synthesis of chiral 5-phenylmorpholine scaffolds can be achieved through a multi-step process that establishes the key stereocenter early on and builds the morpholine ring.

[Click to download full resolution via product page](#)

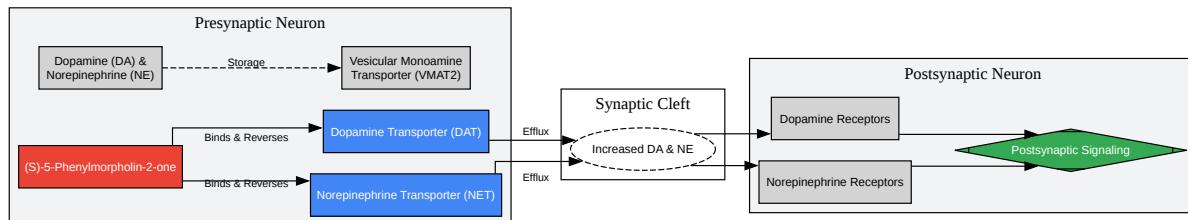
Caption: Generalized workflow for the enantioselective synthesis of 5-phenylmorpholine scaffolds.

Exemplary Experimental Protocol (Adapted from related syntheses)

The following protocol describes the key transformations that could be adapted for the synthesis of **(S)-5-Phenylmorpholin-2-one**, based on methodologies for similar structures.

Step 1: Enantioselective Conjugate Addition An α,β -unsaturated ketone is reacted with a phenyl boronic acid in the presence of a chiral palladium catalyst system. This step is crucial for establishing the stereochemistry at the 5-position. The reaction is typically carried out in an inert solvent under an inert atmosphere.

Step 2: Conversion to a Common Amine Intermediate The resulting chiral ketone undergoes a series of functional group transformations. For instance, an ester group can be reduced to an alcohol, which is then converted to a leaving group (e.g., mesylate) and subsequently displaced by an amine or an amine equivalent. This provides a key intermediate containing the necessary functionalities for cyclization.


Step 3: Diastereoselective Cyclization The amine intermediate is then subjected to conditions that promote intramolecular cyclization to form the morpholine ring. An aza-Michael addition is a common strategy, where the amine attacks an α,β -unsaturated system within the same molecule. This reaction is often promoted by acid or base catalysis and proceeds with high diastereoselectivity, controlled by the existing stereocenter.

Biological Activity and Signaling Pathways

Substituted phenylmorpholines are known to interact with monoamine neurotransmitter systems.^[6] They primarily act as releasing agents for dopamine (DA) and norepinephrine (NE), and some derivatives also show activity at serotonin receptors or as dopamine receptor agonists.^[6]

Mechanism of Action: Monoamine Transporter Modulation

The primary mechanism of action for many substituted phenylmorpholines involves their interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). These compounds can act as substrates for these transporters, leading to a reversal of the normal transport direction and subsequent release of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for **(S)-5-Phenylmorpholin-2-one** as a monoamine releasing agent.

This increased concentration of dopamine and norepinephrine in the synapse leads to enhanced signaling at postsynaptic receptors, which is believed to underlie the stimulant and other pharmacological effects of this class of compounds. Some derivatives of phenylmorpholine have been investigated for their potential in treating conditions like ADHD and as smoking cessation aids, the latter also involving interactions with nicotinic acetylcholine receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of

Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted phenylmorpholine [medbox.iiab.me]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [(S)-5-Phenylmorpholin-2-one: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131931#s-5-phenylmorpholin-2-one-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com